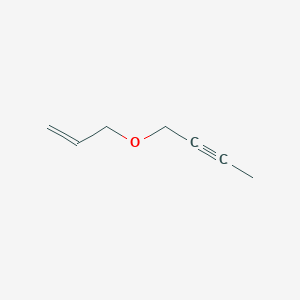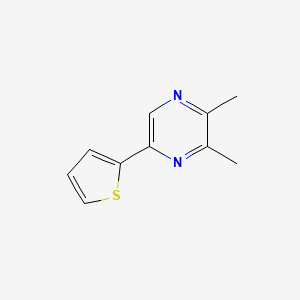![molecular formula C17H26N2O3S B13976521 Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a carbamate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene-2-carboxylic acid chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Alkylated or acylated piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidine and thiophene derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can modulate enzyme activity. The carbamate ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene moiety and have similar chemical reactivity.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid esters share the piperidine ring and have similar pharmacological properties.
Uniqueness
Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is unique due to the combination of the thiophene moiety, piperidine ring, and carbamate ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C17H26N2O3S |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[1-(2-oxo-2-thiophen-2-ylethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)22-16(21)18(4)13-7-9-19(10-8-13)12-14(20)15-6-5-11-23-15/h5-6,11,13H,7-10,12H2,1-4H3 |
Clave InChI |
CZBBSTZOTVGSLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)

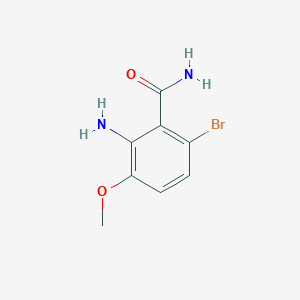
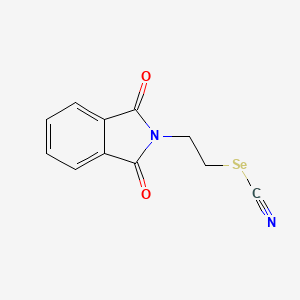

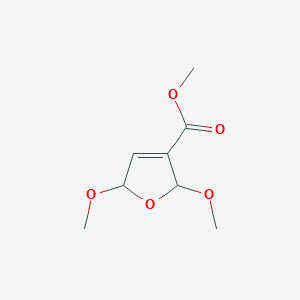

![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
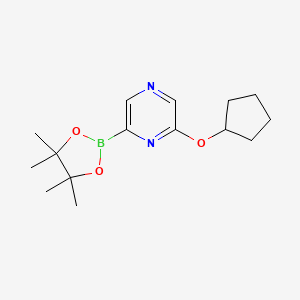
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
